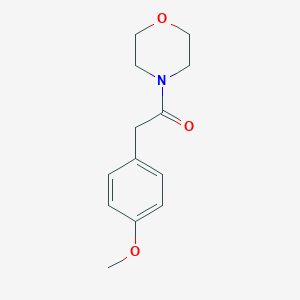
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a cyclohexyl group, and a hydroxy group attached to an isoindolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with cyclohexanone to form an intermediate, which is then cyclized to produce the isoindolinone core. The hydroxy group is introduced through a subsequent oxidation reaction. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a ketone, while reduction can produce a dehydroxylated isoindolinone .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors, including dopamine receptors.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to dopamine receptors, modulating their activity and potentially offering therapeutic benefits in neurological conditions. The compound’s unique structure allows it to interact with the allosteric binding sites of these receptors, influencing their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-3-hydroxy-1-isoindolinone
- 3-Cyclohexyl-2-hydroxy-1-isoindolinone
- 3-Benzyl-2-cyclohexyl-1-isoindolinone
Uniqueness
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one stands out due to its combined benzyl, cyclohexyl, and hydroxy groups, which confer unique chemical and biological properties. This combination allows for versatile chemical reactions and potential therapeutic applications that are not as prominent in its similar counterparts .
Eigenschaften
Molekularformel |
C21H23NO2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C21H23NO2/c23-20-18-13-7-8-14-19(18)21(24,15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2 |
InChI-Schlüssel |
SPHWHUUORWKFGS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane](/img/structure/B231869.png)


![Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B231879.png)





